molecular formula C10H10N2O B1375452 5-Amino-1-methyl-1,2-dihydroquinolin-2-one CAS No. 697738-99-1

5-Amino-1-methyl-1,2-dihydroquinolin-2-one

Cat. No.: B1375452
CAS No.: 697738-99-1
M. Wt: 174.2 g/mol
InChI Key: XUNJKWXYQMKWHJ-UHFFFAOYSA-N
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Description

5-Amino-1-methyl-1,2-dihydroquinolin-2-one is a heterocyclic compound that belongs to the quinolinone family. This compound is characterized by a quinolinone core structure with an amino group at the 5th position and a methyl group at the 1st position. Quinolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Scientific Research Applications

5-Amino-1-methyl-1,2-dihydroquinolin-2-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Biochemical Analysis

Biochemical Properties

2(1H)-Quinolinone, 5-amino-1-methyl- plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme nicotinamide N-methyltransferase (NNMT), which catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to nicotinamide, forming 1-methyl nicotinamide . This interaction is significant as it influences the metabolic pathways involving nicotinamide and related compounds.

Cellular Effects

2(1H)-Quinolinone, 5-amino-1-methyl- has notable effects on various cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the activity of NNMT, leading to increased levels of nicotinamide adenine dinucleotide (NAD+), which is essential for numerous cellular reactions . This inhibition can result in enhanced metabolic rates and potential weight loss, as well as improved muscle regeneration and anti-inflammatory effects .

Molecular Mechanism

The molecular mechanism of 2(1H)-Quinolinone, 5-amino-1-methyl- involves its interaction with NNMT. By inhibiting NNMT, this compound prevents the methylation of nicotinamide, thereby increasing NAD+ levels . This increase in NAD+ enhances various metabolic processes, including energy production and DNA repair. Additionally, the inhibition of NNMT can reduce the proliferation of certain cancer cells, making this compound a potential candidate for anticancer therapies .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2(1H)-Quinolinone, 5-amino-1-methyl- have been observed to change over time. The compound is relatively stable under standard conditions, but its activity can degrade over extended periods. Long-term studies have shown that it can maintain its inhibitory effects on NNMT for several weeks, although its potency may decrease slightly over time . This stability is crucial for its potential therapeutic applications, as it ensures sustained biochemical activity.

Dosage Effects in Animal Models

The effects of 2(1H)-Quinolinone, 5-amino-1-methyl- vary with different dosages in animal models. At lower doses, it has been shown to effectively inhibit NNMT without causing significant adverse effects . At higher doses, some toxic effects have been observed, including potential liver damage and alterations in metabolic processes . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing risks.

Metabolic Pathways

2(1H)-Quinolinone, 5-amino-1-methyl- is involved in several metabolic pathways, primarily through its interaction with NNMT. By inhibiting NNMT, it affects the methylation of nicotinamide and related compounds, leading to increased levels of NAD+ and other metabolites . This alteration in metabolic flux can have various physiological effects, including enhanced energy production and improved cellular function.

Transport and Distribution

Within cells and tissues, 2(1H)-Quinolinone, 5-amino-1-methyl- is transported and distributed through various mechanisms. It is a small, membrane-permeable molecule that can easily diffuse across cell membranes . Once inside the cell, it interacts with NNMT and other biomolecules, influencing their activity and localization. The compound’s distribution within tissues is influenced by its affinity for specific transporters and binding proteins, which can affect its overall bioavailability and efficacy .

Subcellular Localization

The subcellular localization of 2(1H)-Quinolinone, 5-amino-1-methyl- is primarily within the cytosol, where it interacts with NNMT and other cytosolic enzymes . Its activity and function can be influenced by various post-translational modifications and targeting signals that direct it to specific cellular compartments. Understanding its subcellular localization is crucial for elucidating its precise mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-methyl-1,2-dihydroquinolin-2-one typically involves the cyclization of appropriate precursors under specific conditions One common method involves the reaction of 2-aminobenzamide with acetic anhydride, followed by cyclization to form the quinolinone core

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-1-methyl-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinolinone core, leading to the formation of reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed: The major products formed from these reactions include various quinolinone derivatives with modified functional groups, which can exhibit different biological and chemical properties.

Comparison with Similar Compounds

5-Amino-1-methyl-1,2-dihydroquinolin-2-one can be compared with other similar compounds, such as:

    Quinolinone Derivatives: These compounds share the quinolinone core structure but differ in the functional groups attached.

    Aminoquinolines: These compounds have an amino group attached to the quinoline core but may differ in the position and type of other substituents.

    Methylquinolines: These compounds have a methyl group attached to the quinoline core but may differ in the position and type of other substituents.

The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct biological and chemical properties compared to other similar compounds.

Properties

IUPAC Name

5-amino-1-methylquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-12-9-4-2-3-8(11)7(9)5-6-10(12)13/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUNJKWXYQMKWHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC2=C(C=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201297137
Record name 5-Amino-1-methyl-2(1H)-quinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201297137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

697738-99-1
Record name 5-Amino-1-methyl-2(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=697738-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-1-methyl-2(1H)-quinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201297137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of Example 50A (2.16 g, 10.6 mmol) in tetrahydrofuran (50 mL) was added to 5% Pd—C, wet (0.432 g, 4.06 mmol) in a 250 mL stainless steel pressure bottle. After 3 hours at about room temperature under 30 psi of hydrogen pressure, the mixture was filtered through a nylon membrane and concentrated. EtOH (22 mL) was added, and the yellow slurry was sonicated for 5 minutes and filtered, washing with EtOH (10 mL). The yellow solid was dried in a vacuum oven at 50° C. to provide the title compound (1.40 g, 8.04 mmol, 75% yield). MS (DCI) m/z 175 (M+N)+.
Quantity
2.16 g
Type
reactant
Reaction Step One
[Compound]
Name
stainless steel
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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